RS 504393

Catalog No.
S541944
CAS No.
300816-15-3
M.F
C25H27N3O3
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RS 504393

CAS Number

300816-15-3

Product Name

RS 504393

IUPAC Name

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)

InChI Key

ODNICNWASXKNNQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C

Solubility

Soluble in DMSO, not in water

Synonyms

RS504393; RS 504393; RS-504393.

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C

Description

The exact mass of the compound 6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one is 417.20524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of 1,3-oxazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunology

RS 504393 is used in the field of immunology, specifically in the study of innate immunity and chemokines . It is a highly selective CCR2 chemokine receptor antagonist with an IC50 of 89 nM . It shows 700-fold greater binding for CCR2 vs. CCR1 . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM .

Oncology

RS 504393 has been used in the field of oncology, specifically in the study of bladder cancer . In a study, it was found that gemcitabine-treated bladder cancer cells recruited more monocyte-myeloid-derived suppressed cells (M-MDSCs), which played a significant role in immune suppression and contributed to cancer progression . This recruitment was induced by Chemokine (C-C motif) ligand 2 (CCL2), an M-MDSCs recruitment related monomeric polypeptide . RS 504393 was used to inhibit the recruitment of M-MDSCs . It improved the prognosis by blocking chemotaxis of M-MDSCs .

Neurology

RS 504393 has been used in the field of neurology . .

Pharmacology

RS 504393 is used in the field of pharmacology . It is an extremely selective CCR2 chemokine receptor antagonist with IC50 values of 98 nM for inhibition of human recombinant CCR2b and > 100 μM for CCR1 receptors respectively . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM .

Kidney Research

RS 504393 has been used in kidney research . It inhibits ischemia-reperfusion injury in kidneys .

Respiratory Physiology

RS 504393 has been used in the field of respiratory physiology . .

Immunology Research

RS 504393 is used in immunology research . It is a highly selective CCR2 chemokine receptor antagonist with an IC50 of 89 nM . It shows 700-fold greater binding for CCR2 vs. CCR1 . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM and ischemia-reperfusion injury in kidneys .

Bladder Cancer Treatment

RS 504393 has been used in the treatment of bladder cancer . Gemcitabine-treated bladder cancer cells recruited more monocyte-myeloid-derived suppressed cells (M-MDSCs), which played a significant role in immune suppression and contributed to cancer progression . This recruitment was induced by Chemokine (C-C motif) ligand 2 (CCL2), an M-MDSCs recruitment related monomeric polypeptide . RS 504393 was used to inhibit the recruitment of M-MDSCs . It improved the prognosis by blocking chemotaxis of M-MDSCs .

Neurology Research

RS 504393 has been used in neurology research . .

RS 504393 is a selective antagonist of the C-C chemokine receptor type 2 (CCR2), primarily known for its role in mediating the effects of monocyte chemoattractant protein-1 (MCP-1). This compound has a chemical structure characterized by its ability to inhibit the interaction between MCP-1 and CCR2, thereby modulating inflammatory responses. The chemical formula for RS 504393 is C₁₈H₁₉N₃O₃S, with a CAS number of 300816-15-3 .

RS 504393 functions primarily through competitive inhibition, where it binds to CCR2 and prevents MCP-1 from activating this receptor. This blockade leads to a reduction in downstream signaling pathways associated with inflammation. The compound exhibits an IC50 value of approximately 89 nM for CCR2, indicating its potency in inhibiting receptor activity, while showing significantly lower activity against CCR1 (>100 μM) .

The biological activity of RS 504393 has been extensively studied, particularly in the context of inflammatory diseases. It has been shown to inhibit MCP-1-induced chemotaxis in various cell types, particularly monocytes, which are crucial in inflammatory processes. Studies indicate that RS 504393 can ameliorate conditions such as renal interstitial fibrosis by reducing macrophage infiltration and subsequent tissue damage . Additionally, it has been linked to modulating neuropathic pain-related symptoms by affecting the signaling pathways involved in pain perception .

The synthesis of RS 504393 typically involves multi-step organic reactions that include the formation of key intermediates followed by functional group modifications. While specific synthetic routes are proprietary and may vary among laboratories, general methods include:

  • Formation of the Core Structure: Using standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.
  • Functionalization: Introducing necessary functional groups that enhance receptor selectivity and binding affinity.
  • Purification: Employing chromatography techniques to isolate and purify the final product.

RS 504393 has potential applications in various therapeutic areas, including:

  • Chronic Inflammatory Diseases: Its ability to inhibit macrophage recruitment makes it a candidate for treating conditions like chronic kidney disease and pulmonary fibrosis.
  • Neuropathic Pain Management: Research suggests that it may alleviate symptoms associated with neuropathic pain by modulating inflammatory pathways .
  • Cancer Therapy: Given its role in inflammation, RS 504393 could be explored for its effects on tumor microenvironments where chemokine signaling plays a critical role.

Interaction studies have demonstrated that RS 504393 effectively inhibits MCP-1-induced responses in various experimental models. For instance, it has been shown to mitigate ischemia-reperfusion injury in renal tissues by blocking CCR2-mediated pathways . Furthermore, comparative studies with other chemokine receptor antagonists indicate that RS 504393 exhibits unique properties that may enhance its therapeutic efficacy in specific contexts .

Several compounds share structural or functional similarities with RS 504393. Below is a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
MaravirocCCR5 AntagonistBlocks CCR5 receptor for HIV entryPrimarily used in HIV treatment
CenicrivirocDual CCR2/CCR5 AntagonistInhibits both CCR2 and CCR5 receptorsBroader spectrum of action
PropagermaniumOrganic Germanium CompoundAnti-inflammatory effects through MCP-1 inhibitionUsed in chronic hepatitis B therapy

RS 504393 stands out due to its selective targeting of CCR2, making it particularly effective in conditions where MCP-1 plays a pivotal role without affecting other chemokine receptors significantly.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

417.20524173 g/mol

Monoisotopic Mass

417.20524173 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

RS-504393

Dates

Modify: 2023-08-15
1: Lu W, Tang Y, Zhang Z, Zhang X, Yao Y, Fu C, Wang X, Ma G. Inhibiting the mobilization of Ly6C(high) monocytes after acute myocardial infarction enhances the efficiency of mesenchymal stromal cell transplantation and curbs myocardial remodeling. Am J Transl Res. 2015 Mar 15;7(3):587-97. eCollection 2015. PubMed PMID: 26045897; PubMed Central PMCID: PMC4448197.
2: Wang A, Wang Z, Cao Y, Cheng S, Chen H, Bunjhoo H, Xie J, Wang C, Xu Y, Xiong W. CCL2/CCR2-dependent recruitment of Th17 cells but not Tc17 cells to the lung in a murine asthma model. Int Arch Allergy Immunol. 2015;166(1):52-62. doi: 10.1159/000371764. Epub 2015 Mar 4. PubMed PMID: 25765592.
3: Carmo AA, Costa BR, Vago JP, de Oliveira LC, Tavares LP, Nogueira CR, Ribeiro AL, Garcia CC, Barbosa AS, Brasil BS, Dusse LM, Barcelos LS, Bonjardim CA, Teixeira MM, Sousa LP. Plasmin induces in vivo monocyte recruitment through protease-activated receptor-1-, MEK/ERK-, and CCR2-mediated signaling. J Immunol. 2014 Oct 1;193(7):3654-63. doi: 10.4049/jimmunol.1400334. Epub 2014 Aug 27. PubMed PMID: 25165151.
4: Wakida N, Kiguchi N, Saika F, Nishiue H, Kobayashi Y, Kishioka S. CC-chemokine ligand 2 facilitates conditioned place preference to methamphetamine through the activation of dopamine systems. J Pharmacol Sci. 2014;125(1):68-73. Epub 2014 Apr 19. PubMed PMID: 24748435.
5: Zhu X, Cao S, Zhu MD, Liu JQ, Chen JJ, Gao YJ. Contribution of chemokine CCL2/CCR2 signaling in the dorsal root ganglion and spinal cord to the maintenance of neuropathic pain in a rat model of lumbar disc herniation. J Pain. 2014 May;15(5):516-26. doi: 10.1016/j.jpain.2014.01.492. Epub 2014 Jan 23. PubMed PMID: 24462503.
6: Pevida M, González-Rodríguez S, Lastra A, García-Suárez O, Hidalgo A, Menéndez L, Baamonde A. Involvement of spinal chemokine CCL2 in the hyperalgesia evoked by bone cancer in mice: a role for astroglia and microglia. Cell Mol Neurobiol. 2014 Jan;34(1):143-56. PubMed PMID: 24122510.
7: Liu S, Zhang L, Wu Q, Wu Q, Wang T. Chemokine CCL2 induces apoptosis in cortex following traumatic brain injury. J Mol Neurosci. 2013 Nov;51(3):1021-9. doi: 10.1007/s12031-013-0091-8. Epub 2013 Aug 11. PubMed PMID: 23934512.
8: Arms L, Girard BM, Malley SE, Vizzard MA. Expression and function of CCL2/CCR2 in rat micturition reflexes and somatic sensitivity with urinary bladder inflammation. Am J Physiol Renal Physiol. 2013 Jul 1;305(1):F111-22. doi: 10.1152/ajprenal.00139.2013. Epub 2013 Apr 17. PubMed PMID: 23594826; PubMed Central PMCID: PMC3725675.
9: Pevida M, Lastra A, Hidalgo A, Baamonde A, Menéndez L. Spinal CCL2 and microglial activation are involved in paclitaxel-evoked cold hyperalgesia. Brain Res Bull. 2013 Jun;95:21-7. doi: 10.1016/j.brainresbull.2013.03.005. Epub 2013 Apr 2. PubMed PMID: 23562605.
10: Pevida M, González-Rodríguez S, Lastra A, Hidalgo A, Menéndez L, Baamonde A. CCL2 released at tumoral level contributes to the hyperalgesia evoked by intratibial inoculation of NCTC 2472 but not B16-F10 cells in mice. Naunyn Schmiedebergs Arch Pharmacol. 2012 Nov;385(11):1053-61. doi: 10.1007/s00210-012-0787-2. Epub 2012 Sep 14. PubMed PMID: 22976830.

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